molecular formula C11H17NO B13311328 4-(1-Aminopropyl)-2,5-dimethylphenol

4-(1-Aminopropyl)-2,5-dimethylphenol

Cat. No.: B13311328
M. Wt: 179.26 g/mol
InChI Key: AZJIBUJOYAQMSZ-UHFFFAOYSA-N
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Description

4-(1-Aminopropyl)-2,5-dimethylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of an aminopropyl group attached to the phenol ring, which significantly influences its chemical properties and potential applications. This compound is of interest in various fields, including chemistry, biology, and industry, due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropyl)-2,5-dimethylphenol typically involves the alkylation of 2,5-dimethylphenol with 1-bromopropane, followed by the introduction of an amino group through a nucleophilic substitution reaction. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopropyl)-2,5-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific reaction.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenols, depending on the substituent introduced.

Scientific Research Applications

4-(1-Aminopropyl)-2,5-dimethylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Aminopropyl)-2,5-dimethylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The phenol group can also participate in redox reactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Aminopropyl)-3,5-dimethylphenol
  • 4-(1-Aminopropyl)-2,6-dimethylphenol
  • 4-(1-Aminopropyl)-2,5-diethylphenol

Uniqueness

4-(1-Aminopropyl)-2,5-dimethylphenol is unique due to the specific positioning of the aminopropyl and methyl groups on the phenol ring, which influences its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-(1-aminopropyl)-2,5-dimethylphenol

InChI

InChI=1S/C11H17NO/c1-4-10(12)9-5-8(3)11(13)6-7(9)2/h5-6,10,13H,4,12H2,1-3H3

InChI Key

AZJIBUJOYAQMSZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C(=C1)C)O)C)N

Origin of Product

United States

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